
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one is a heterocyclic compound that contains both an imidazole ring and an aminobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one typically involves the reaction of 2-aminobenzoyl chloride with imidazole derivatives under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and consistent quality of the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Applications De Recherche Scientifique
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobenzoyl group can form hydrogen bonds and other interactions with active sites, while the imidazole ring can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminobenzoyl derivatives: These compounds share the aminobenzoyl group but differ in the heterocyclic ring structure.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents at the 2-position.
Uniqueness
4-(2-aminobenzoyl)-1,3-dihydro-2H-Imidazol-2-one is unique due to the combination of the aminobenzoyl group and the imidazole ring, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
849454-36-0 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-(2-aminobenzoyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H9N3O2/c11-7-4-2-1-3-6(7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15) |
Clé InChI |
VKMOBUZEJMXGPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=CNC(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


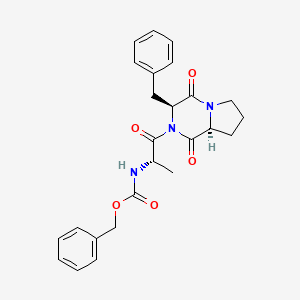


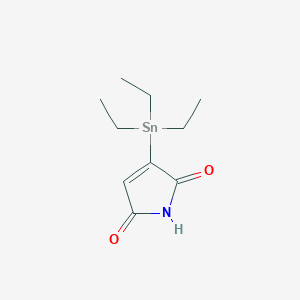
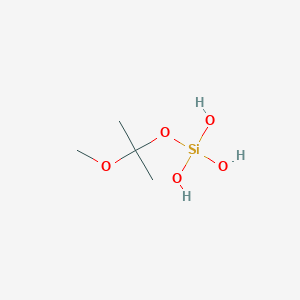

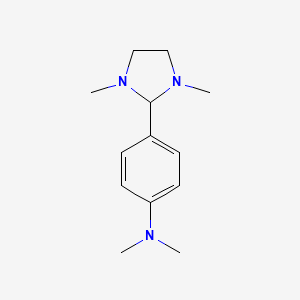
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)

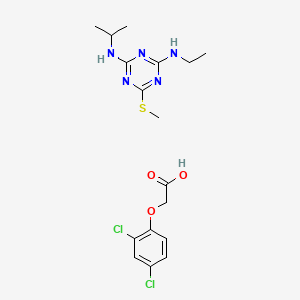
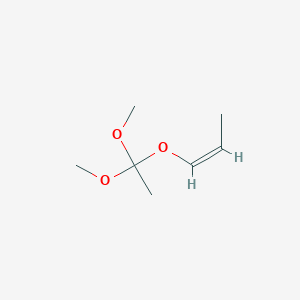
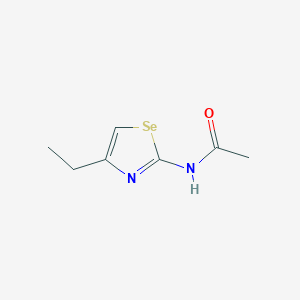
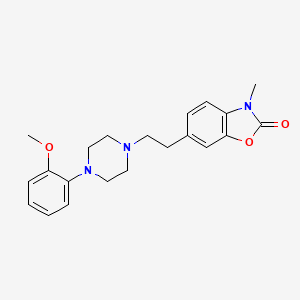
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
